molecular formula C11H14ClNO3S2 B2641958 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2097904-10-2

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2641958
CAS No.: 2097904-10-2
M. Wt: 307.81
InChI Key: GUPONYHPKWUXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a hydroxycyclohexenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized with a sulfonamide group.

    Introduction of the chlorine atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Attachment of the hydroxycyclohexenylmethyl group: This step involves the reaction of the chlorinated thiophene with a hydroxycyclohexenylmethyl precursor, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    Cyclohexenone derivatives: Compounds with a cyclohexenone moiety, which can undergo similar chemical reactions.

Uniqueness

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonamide group distinguishes it from carboxamide analogs, potentially leading to different biological interactions and applications.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPONYHPKWUXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.